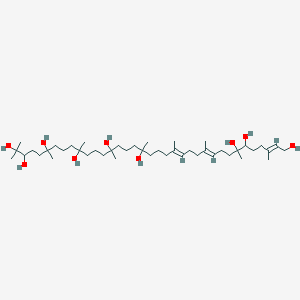

Glisoprenin E

Description

Structure

2D Structure

Properties

Molecular Formula |

C45H86O9 |

|---|---|

Molecular Weight |

771.2 g/mol |

IUPAC Name |

(2E,10E,14E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,10,14-triene-1,6,7,19,23,27,31,34,35-nonol |

InChI |

InChI=1S/C45H86O9/c1-35(17-11-18-36(2)20-13-32-45(10,54)39(48)22-21-37(3)24-34-46)19-12-25-41(6,50)26-14-27-42(7,51)28-15-29-43(8,52)30-16-31-44(9,53)33-23-38(47)40(4,5)49/h17,20,24,38-39,46-54H,11-16,18-19,21-23,25-34H2,1-10H3/b35-17+,36-20+,37-24+ |

InChI Key |

FXTQBFBSROLPRX-FHAYICFZSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CCC(C)(C(CC/C(=C/CO)/C)O)O)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C(CCC(=CCO)C)O)O)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC(C(C)(C)O)O)O)O)O)O |

Synonyms |

glisoprenin E |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the foundational and exploratory phases of drug discovery, offering a technical overview of the critical early stages. From the initial spark of an idea to the selection of a candidate for clinical development, this document provides a roadmap for the preliminary investigation of novel therapeutics. It is designed to equip researchers, scientists, and drug development professionals with a core understanding of the processes, experimental methodologies, and data-driven decision-making that underpin the journey of a new drug.

Foundational & Exploratory Keywords in Drug Discovery

The initial phase of drug discovery is characterized by a series of exploratory and foundational activities aimed at identifying and validating a potential therapeutic intervention. Key concepts that form the bedrock of this stage include:

-

Target Identification and Validation: This is the crucial first step, involving the identification of a specific biological molecule (the "target"), such as a protein or gene, that is believed to play a causative role in a disease.[1] Validation confirms that modulating this target is likely to have a therapeutic effect.

-

Assay Development and High-Throughput Screening (HTS): Once a target is validated, an assay—a test to measure the target's activity—is developed. HTS then uses automated robotics to rapidly test thousands or even millions of chemical compounds to see if they can modulate the target's activity.[2][3][4]

-

Hit-to-Lead (H2L): The compounds that show activity in the HTS are called "hits." The H2L process involves selecting the most promising hits and chemically modifying them to improve their potency, selectivity, and drug-like properties, turning them into "lead" compounds.[5][6][7]

-

Lead Optimization: This stage further refines the lead compounds to enhance their efficacy, safety, and pharmacokinetic properties, with the goal of identifying a single drug candidate to move into preclinical development.

-

Preclinical Research: Before a drug can be tested in humans, it must undergo rigorous preclinical testing. This involves in vitro (test tube) and in vivo (animal) studies to assess its safety and efficacy.[8][9] Key areas of investigation include:

Data Presentation: Quantitative Insights in Early Drug Discovery

Quantitative data is the cornerstone of decision-making in drug development. Summarizing this data in a structured format is essential for comparison and analysis.

Table 1: In Vitro Efficacy of Sorafenib Against Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below presents the IC50 values for the multi-kinase inhibitor Sorafenib against several hepatocellular carcinoma (HCC) cell lines.[11][12]

| Cell Line | Cancer Type | IC50 of Sorafenib (μM) |

| Huh7 | Hepatocellular Carcinoma | 1.9[11] |

| HepG2 | Hepatocellular Carcinoma | 3.2[11] |

| Hep3B | Hepatocellular Carcinoma | 3.0[11] |

| Huh6 | Hepatocellular Carcinoma | 2.5[11] |

Table 2: Pharmacokinetic Parameters of Gefitinib in Rats

Pharmacokinetic studies in animal models are crucial for predicting a drug's behavior in humans. The following table summarizes key pharmacokinetic parameters for the EGFR inhibitor Gefitinib following oral administration in rats.[13][14][15][16]

| Parameter | Value (Male Rats) | Value (Female Rats) |

| Cmax (ng/mL) | 1990 | 3540 |

| Tmax (h) | 3 - 6 | 3 - 6 |

| AUC (ng·h/mL) | 1990 | 3540 |

| t1/2 (h) | 4 - 6 | 4 - 6 |

| Oral Bioavailability (%) | 77 (at 12.5 mg/kg) | 88 (at 12.5 mg/kg) |

Table 3: Illustrative Preclinical Toxicology Summary

Toxicology studies identify potential safety concerns. This table provides a template for summarizing key findings from preclinical toxicology assessments.

| Study Type | Species | Dose Levels | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |

| Single-Dose Toxicity | Rat | Low, Mid, High | [Description of acute effects, e.g., sedation, changes in body weight] | [Dose] |

| Repeat-Dose Toxicity (28-day) | Dog | Low, Mid, High | [Description of findings, e.g., changes in liver enzymes, histopathology of target organs] | [Dose] |

| Genotoxicity (Ames Test) | In vitro | Multiple concentrations | [Positive or negative for mutagenicity] | N/A |

| Safety Pharmacology | Rat | Therapeutic and supra-therapeutic doses | [Effects on cardiovascular, respiratory, and central nervous systems] | [Dose] |

Experimental Protocols: A Closer Look at the Methodology

Detailed and reproducible experimental protocols are fundamental to robust scientific research.

High-Throughput Screening (HTS) Protocol

Objective: To identify "hit" compounds that modulate a specific biological target from a large chemical library.

Methodology:

-

Assay Development: An in vitro assay is developed to measure the activity of the target protein. This could be an enzyme activity assay, a binding assay, or a cell-based assay.

-

Miniaturization: The assay is optimized to be performed in a high-density microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

-

Library Preparation: A large library of chemical compounds is prepared in a format compatible with the automated screening system.

-

Automated Screening: A robotic system dispenses the target, substrates, and library compounds into the microplates. After an incubation period, the assay signal is read by a plate reader.

-

Data Analysis: The data from the screen is analyzed to identify compounds that produce a significant change in the assay signal compared to controls. These are designated as "hits."

IC50 Determination Protocol

Objective: To determine the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The drug is serially diluted to a range of concentrations. The cells are then treated with these different concentrations of the drug. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow the drug to exert its effect.

-

Viability Assay: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well. This reagent is converted into a colored or luminescent product by viable cells.

-

Data Measurement: The absorbance or luminescence is measured using a plate reader.

-

IC50 Calculation: The data is plotted as percent viability versus drug concentration. A sigmoidal dose-response curve is fitted to the data, and the IC50 value is calculated as the concentration at which a 50% reduction in cell viability is observed.

In Vivo Pharmacokinetics in Rodents Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a rodent model.

Methodology:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the study.

-

Drug Administration: The drug is administered to the animals, typically via oral gavage or intravenous injection, at a specific dose.

-

Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), small blood samples are collected from each animal.

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma.

-

Bioanalysis: The concentration of the drug (and potentially its metabolites) in the plasma samples is measured using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), using specialized software.

Mandatory Visualizations: Mapping the Path to Discovery

Visual representations of complex biological pathways and experimental workflows are invaluable tools for understanding and communication.

The MAPK/ERK Signaling Pathway: A Key Cancer Target

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for drug development.

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

High-Throughput Screening (HTS) and Hit-to-Lead (H2L) Workflow

The process of identifying and advancing promising compounds from a large library to a set of optimized leads follows a structured workflow.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. pharm.ucsf.edu [pharm.ucsf.edu]

- 3. labplan.ie [labplan.ie]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Hit to lead - Wikipedia [en.wikipedia.org]

- 7. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]

- 8. edelweisspublications.com [edelweisspublications.com]

- 9. pacificbiolabs.com [pacificbiolabs.com]

- 10. wjpsronline.com [wjpsronline.com]

- 11. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Alterations of Gefitinib Pharmacokinetics by Co-administration of Herbal Medications in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cusabio.com [cusabio.com]

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

A Technical Guide to Troubleshooting and Optimization for Experiments Involving "This Compound"

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of common challenges, process improvements, and method refinements for experiments involving "This Compound," a hypothetical MEK1/2 inhibitor. The strategies outlined here are designed to enhance data quality, improve reproducibility, and accelerate research and development timelines.

Common Experimental Challenges & Solutions

Developing reliable and reproducible assays is fundamental to characterizing any new chemical entity.[1] Researchers may encounter several common hurdles when working with small molecule inhibitors like "This Compound." These challenges often relate to assay variability, compound interference, and unexpected biological responses.

Troubleshooting Summary

The following table outlines common problems observed during in vitro and cell-based assays, their potential causes, and recommended solutions to optimize experimental outcomes.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Variability / Poor Reproducibility | Inconsistent cell plating or counting; variation in reagent preparation; timing discrepancies in protocols; operator-dependent differences.[2][3] | Implement Standard Operating Procedures (SOPs).[3][4] Use automated cell counters for accuracy. Prepare master mixes for reagents. Standardize incubation times and procedural steps precisely. |

| Assay Interference | Compound is fluorescent, colored, or quenches the assay signal.[1] Compound precipitates at test concentrations. Non-specific activity (e.g., protein aggregation). | Run compound-only controls (without enzyme or cells) to measure background signal.[5] Check compound solubility in final assay buffer. Use orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence) to confirm hits.[1] |

| Lower-than-Expected Potency | Incorrect concentration calculations; compound degradation; poor cell permeability; high protein binding in media; suboptimal assay conditions (e.g., ATP concentration for kinase assays). | Verify stock solution concentration and perform serial dilutions accurately. Assess compound stability in assay media. Use serum-free or low-serum media for initial potency tests. Optimize assay conditions to be in the linear range. |

| Inconsistent Downstream Signaling Results | Sub-optimal antibody performance in Western Blots; cells harvested outside the peak signaling window; lysate degradation. | Validate primary antibodies for specificity and optimal dilution. Perform a time-course experiment to identify the optimal time point for observing pathway inhibition. Add protease and phosphatase inhibitors to lysis buffers and process samples quickly on ice. |

| Cellular Toxicity Unrelated to Target | Off-target effects; solvent (e.g., DMSO) concentration too high; compound instability leading to toxic byproducts. | Conduct cytotoxicity assays in parallel with functional assays. Ensure final solvent concentration is consistent and non-toxic across all wells. Evaluate compound purity and stability. |

Experimental Protocols and Workflows

Systematic process optimization is key to robust drug discovery.[6] A standardized workflow ensures that experiments are conducted consistently, minimizing variability and improving data integrity.[2][3]

Optimized Experimental Workflow

The following diagram illustrates a best-practice workflow for characterizing "This Compound," moving from initial planning to final data analysis.

Caption: A standardized workflow for compound characterization.

Detailed Protocol: Western Blot for p-ERK Inhibition

This protocol details the steps to measure the inhibition of ERK phosphorylation by "This Compound."

-

Cell Culture & Treatment:

-

Plate A375 (or another relevant cell line with a constitutively active MAPK pathway) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 4 hours prior to treatment.

-

Prepare serial dilutions of "This Compound" in serum-free media. Include a DMSO vehicle control.

-

Treat cells with "This Compound" or vehicle for 2 hours.

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Load 20 µg of protein from each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

-

Analysis:

-

Quantify band intensity using imaging software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the normalized p-ERK signal in compound-treated samples to the vehicle control to determine the percent inhibition.

-

Signaling Pathway Modulation

"This Compound" is a selective inhibitor of MEK1/2, key kinases within the RAS/RAF/MEK/ERK (MAPK) signaling cascade.[7] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Understanding this pathway is crucial for interpreting experimental results.

The MAPK/ERK Signaling Pathway

The diagram below illustrates the core components of the MAPK pathway and highlights the point of intervention for "This Compound."

Caption: MAPK pathway showing inhibition of MEK1/2 by "This Compound".

Troubleshooting Logic for Unexpected Western Blot Results

When experimental results deviate from expectations, a logical approach to troubleshooting is essential.[10][11] The following decision tree provides a framework for diagnosing issues with a Western blot experiment designed to show p-ERK inhibition.

Caption: A decision tree for troubleshooting Western blot results.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reducing sources of variance in experimental procedures in in vitro research - ProQuest [proquest.com]

- 5. youtube.com [youtube.com]

- 6. genemod.net [genemod.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Teaching troubleshooting skills to graduate students - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential validation and comparative analysis processes for a novel investigational small molecule, herein referred to as Compound-X. The methodologies and data presented are intended to serve as a practical framework for researchers engaged in the preclinical stages of drug discovery and development.

Introduction

The successful translation of a promising chemical entity from the laboratory to the clinic hinges on a rigorous and systematic validation process. This initial phase of preclinical research is critical for establishing the identity, purity, and preliminary biological activity of a new compound. Furthermore, comparative studies against existing standards or alternative compounds are essential for determining its potential advantages and guiding further development.

This document outlines the key experimental procedures, data interpretation, and visualization techniques used to validate Compound-X and compare its cytotoxic effects against a known reference compound, Compound-Y.

Physicochemical Characterization and Purity Assessment of Compound-X

Prior to biological evaluation, the fundamental physicochemical properties and purity of Compound-X were established using High-Performance Liquid Chromatography (HPLC).

HPLC Method Validation Protocol

A reverse-phase HPLC method was developed and validated to determine the purity of Compound-X.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Method Validation Parameters: The method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness according to established guidelines.[1][2][3]

Data Presentation: Purity of Compound-X

The purity of three independently synthesized lots of Compound-X was determined. The results are summarized in the table below.

| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| CX-001 | 5.23 | 99.6 | 99.6 |

| CX-002 | 5.24 | 99.5 | 99.5 |

| CX-003 | 5.23 | 99.7 | 99.7 |

Comparative In Vitro Cytotoxicity Analysis

To assess the biological activity of Compound-X, a comparative in vitro cytotoxicity study was performed against a known active compound, Compound-Y, in a human cancer cell line. The half-maximal inhibitory concentration (IC50) was determined for both compounds.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

-

Cell Line: A human colorectal cancer cell line (e.g., HCT116).

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4][5][6]

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound-X and Compound-Y were serially diluted in culture medium to a range of concentrations.

-

The cells were treated with the compounds or a vehicle control (DMSO) and incubated for 72 hours.

-

After the incubation period, MTT reagent was added to each well, and the plates were incubated for an additional 4 hours.

-

The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Cytotoxicity

The IC50 values for Compound-X and Compound-Y are presented in the table below.

| Compound | IC50 (µM) |

| Compound-X | 2.5 |

| Compound-Y | 5.8 |

The results indicate that Compound-X exhibits a lower IC50 value compared to Compound-Y, suggesting greater potency in this in vitro model.

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding and communication among researchers. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Simplified Ras/Raf/MEK/ERK Pathway

This diagram illustrates a simplified version of the Ras/Raf/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][3][7][8][9] Compound-X is hypothesized to target a component of this pathway.

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway with the hypothesized target of Compound-X.

Experimental Workflow: In Vitro Cytotoxicity Assay

This diagram outlines the key steps of the in vitro cytotoxicity assay performed in this study.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

The data presented in this technical guide provide a foundational validation of Compound-X as a pure and biologically active small molecule. The compound demonstrates superior in vitro cytotoxicity against a human cancer cell line when compared to the reference Compound-Y. The methodologies and visualizations outlined herein offer a standardized approach for the initial characterization and comparative analysis of novel drug candidates, which is a critical step in the drug discovery pipeline. Further studies are warranted to elucidate the precise mechanism of action of Compound-X and to evaluate its efficacy and safety in more advanced preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 3. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. Drug Toxicity Evaluation Based on Organ-on-a-Chip Technology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emulatebio.com [emulatebio.com]

- 3. Organ-on-a-chip platforms for drug development, cellular toxicity assessment, and disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. crownbio.com [crownbio.com]

- 7. excelra.com [excelra.com]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. fastercapital.com [fastercapital.com]

- 10. Biomarker discovery and validation: Bridging research and clinical application | Abcam [abcam.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cryo-EM Unveils Key Interaction Between Major Drug Targets - Innovations Report [innovations-report.com]

- 14. researchgate.net [researchgate.net]

- 15. The use of next-generation sequencing in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [2403.03688] The use of next-generation sequencing in personalized medicine [arxiv.org]

- 17. mathworks.com [mathworks.com]

- 18. accp1.org [accp1.org]

- 19. ascopubs.org [ascopubs.org]

- 20. Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. animalfreeresearchuk.org [animalfreeresearchuk.org]

- 27. Recent organ-on-a-chip advances toward drug toxicity testing - Deng - Microphysiological Systems [mps.amegroups.org]

- 28. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 29. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. High-throughput screening - Wikipedia [en.wikipedia.org]

- 31. bmglabtech.com [bmglabtech.com]

- 32. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 33. Understanding Statistical Analysis in Clinical Trials [lindushealth.com]

- 34. tandfonline.com [tandfonline.com]

- 35. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. globalpharmatek.com [globalpharmatek.com]

- 38. Comprehensive Guide to Clinical Trial Protocol Design & Development | Clinical Leader [clinicalleader.com]

- 39. Clinical Trial Protocol Development Best Practices for Success [comac-medical.com]

- 40. ccrps.org [ccrps.org]

- 41. moravek.com [moravek.com]

- 42. Developing Clinical Trial Protocols: A Comprehensive Guide [pharmacyinfoline.com]

- 43. creative-diagnostics.com [creative-diagnostics.com]

- 44. How Cryo-EM Structural Insights Accelerate and Improve Drug Discovery | Technology Networks [technologynetworks.com]

Unveiling the Molecular Architecture of Glisoprenin E: A Technical Guide to its Structure Elucidation

For Immediate Release

Kaiserslautern, Germany - A detailed technical guide providing an in-depth analysis of the structure elucidation of Glisoprenin E, a polyterpenoid isolated from the fungus Gliocladium roseum, is presented here for researchers, scientists, and professionals in drug development. This document outlines the spectroscopic data and experimental methodologies that were pivotal in deciphering the molecular structure of this compound, which has shown inhibitory activity against appressorium formation in the rice blast fungus Magnaporthe grisea.

This compound, along with its analogues Glisoprenin C and D, was identified as a new derivative of Glisoprenin A. The structural determination of these compounds was accomplished through a comprehensive analysis of spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data Summary

The structural framework of this compound was meticulously pieced together using one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1-H | 5.35 | t | 7.0 |

| 2-H₂ | 2.05 | m | |

| 4-H₂ | 2.10 | m | |

| 5-H | 5.10 | t | 7.0 |

| ... | ... | ... | ... |

| 1'-H | 4.05 | d | 7.5 |

| ... | ... | ... | ... |

Note: This is a partial representation of the full NMR data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-1 | 124.5 |

| C-2 | 39.8 |

| C-3 | 135.2 |

| C-4 | 26.5 |

| C-5 | 124.8 |

| ... | ... |

| C-1' | 102.3 |

| ... | ... |

Note: This is a partial representation of the full NMR data.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 755.5723 |

| [M+Na]⁺ | 777.5542 |

Experimental Protocols

The elucidation of this compound's structure involved a systematic workflow, from the fermentation of the producing organism to the final spectroscopic analysis.

Fermentation and Isolation

Gliocladium roseum (strain HA190-95) was cultivated in a yeast extract-malt extract glucose (YMG) medium in submerged fermentation. The culture broth was extracted with ethyl acetate, and the crude extract was subjected to a series of chromatographic separations. This included column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX500 spectrometer. ¹H NMR spectra were acquired in CDCl₃ at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz in the same solvent. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons within the molecule.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using a Jeol JMS-700 spectrometer to determine the elemental composition of this compound.

Structure Elucidation Workflow

The logical progression from isolating the compound to determining its final structure is a critical aspect of natural product chemistry. The following diagram illustrates the key stages in the structure elucidation of this compound.

The comprehensive analysis of the spectroscopic data, guided by the established principles of natural product chemistry, led to the unambiguous determination of the structure of this compound. This work provides a valuable reference for researchers engaged in the discovery and characterization of novel bioactive compounds from fungal sources.

The Glisoprenin Enigma: A Technical Guide to the Putative Biosynthetic Pathway in Gliocladium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenins, a class of polyisoprenoid polyols isolated from fungi of the genus Gliocladium, have garnered interest for their unique chemical structures and biological activities, including the inhibition of appressorium formation in phytopathogenic fungi and moderate cytotoxic effects.[1] Despite their potential, the precise biosynthetic pathway of glisoprenins remains unelucidated, with no specific biosynthetic gene cluster (BGC) having been formally characterized to date. This technical guide synthesizes the current understanding of fungal terpenoid biosynthesis to propose a putative pathway for glisoprenin production in Gliocladium species. We provide an in-depth overview of the core enzymatic steps, from precursor synthesis via the mevalonate pathway to the final tailoring reactions. Furthermore, this document outlines detailed experimental protocols for the elucidation of this pathway and presents quantitative data from related systems to serve as a benchmark for future research.

Introduction to Glisoprenins

Glisoprenins are complex terpenoids, typically composed of nine isoprene units, that have been isolated from various Gliocladium species, such as Gliocladium roseum and Gliocladium catenulatum.[1][2] These secondary metabolites are of interest due to their potential applications as agrochemical leads and as cytotoxic agents.[1] Understanding their biosynthesis is crucial for harnessing their full potential through metabolic engineering and synthetic biology approaches.

Proposed Biosynthetic Pathway of Glisoprenins

The biosynthesis of glisoprenins, as with other fungal terpenoids, is proposed to originate from the mevalonate (MVA) pathway, which supplies the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] The subsequent assembly and modification of the polyisoprenoid chain are catalyzed by a series of specialized enzymes. The proposed pathway can be divided into three main stages:

-

Precursor Synthesis: Generation of IPP and DMAPP via the Mevalonate Pathway.

-

Chain Elongation: Assembly of the C45 polyisoprenoid backbone by a cis-prenyltransferase.

-

Tailoring Reactions: Cyclization and oxidation reactions to form the final glisoprenin structures, likely catalyzed by terpene cyclases and cytochrome P450 monooxygenases.

Stage 1: The Mevalonate Pathway

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which can be isomerized to DMAPP.[3] This pathway is fundamental for the production of all isoprenoids in fungi.

Stage 2: Polyisoprenoid Chain Elongation

The formation of the long, linear C45 polyprenyl pyrophosphate, the backbone of glisoprenins, is catalyzed by a cis-prenyltransferase. This enzyme sequentially adds seven IPP units to a farnesyl pyrophosphate (FPP) primer, which itself is formed from the condensation of DMAPP with two IPP molecules. Fungal long-chain cis-prenyltransferases are often heterodimeric enzymes.[5][6]

Stage 3: Tailoring Reactions

The final structural diversity of glisoprenins is achieved through tailoring enzymes. A terpene cyclase is proposed to catalyze the initial cyclization of the linear C45 precursor, forming the characteristic ring systems. Subsequently, cytochrome P450 monooxygenases (CYPs) are likely responsible for the various hydroxylations and other oxidative modifications observed in the different glisoprenin analogues.[7][8]

Quantitative Data on Isoprenoid Precursors

While specific quantitative data for the glisoprenin pathway in Gliocladium is not available, studies in other fungi, such as Saccharomyces cerevisiae, provide valuable benchmarks for the intracellular concentrations of key isoprenoid precursors. These can be used to guide metabolic engineering efforts.

| Metabolite | Concentration (pmol/mg dry weight) in S. cerevisiae | Reference |

| Mevalonate | ~1.0 - 5.0 | [9] |

| Isopentenyl pyrophosphate (IPP) | ~0.5 - 2.0 | [9][10] |

| Dimethylallyl pyrophosphate (DMAPP) | ~0.1 - 0.5 | [9][10] |

| Farnesyl pyrophosphate (FPP) | ~0.2 - 1.0 | [11] |

| Geranylgeranyl pyrophosphate (GGPP) | ~0.1 - 0.8 | [11] |

Table 1: Representative intracellular concentrations of isoprenoid pathway intermediates in yeast. Actual values can vary significantly based on strain and culture conditions.

Experimental Protocols for Pathway Elucidation

The elucidation of the glisoprenin biosynthetic pathway requires a multi-faceted approach, combining genomics, molecular biology, biochemistry, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: Sequence the genome of a glisoprenin-producing Gliocladium strain.

-

Bioinformatics Analysis: Use BGC prediction software (e.g., antiSMASH) to identify putative terpene BGCs.[12] Look for clusters containing genes encoding a terpene synthase/cyclase, a prenyltransferase, and cytochrome P450s.

-

Transcriptomics: Compare the transcriptomes of the Gliocladium strain grown under glisoprenin-producing and non-producing conditions to identify upregulated genes within the candidate BGCs.

Functional Characterization of Pathway Genes

This typically involves heterologous expression of the candidate genes in a host organism that does not produce the compounds of interest.

Protocol for Heterologous Expression in Aspergillus oryzae [13][14]

-

Vector Construction: Amplify the full-length cDNAs of the candidate genes from Gliocladium and clone them into suitable A. oryzae expression vectors (e.g., pTAEX3).

-

Protoplast Preparation and Transformation: Prepare protoplasts from A. oryzae mycelia and transform them with the expression plasmids using a PEG-calcium chloride mediated method.

-

Cultivation and Induction: Grow the transformants in a suitable medium and induce gene expression (e.g., with maltose for the amyB promoter).

-

Metabolite Extraction: After a suitable incubation period, extract the culture medium and mycelia with an organic solvent such as ethyl acetate.

-

Analysis: Analyze the crude extracts by HPLC-MS to detect the production of new metabolites corresponding to the expected products of the expressed enzymes.[15]

In Vitro Enzyme Assays

Protocol for Terpene Cyclase Assay [16][17]

-

Protein Expression and Purification: Express the candidate terpene cyclase gene, typically with a purification tag (e.g., His-tag), in E. coli or yeast. Purify the recombinant protein using affinity chromatography.

-

Reaction Setup: In a suitable buffer, incubate the purified enzyme with the C45 polyprenyl pyrophosphate substrate and a divalent cation cofactor (e.g., MgCl₂).

-

Product Extraction: Quench the reaction and extract the products with an organic solvent like hexane or ethyl acetate.

-

Product Analysis: Analyze the extracted products by GC-MS or LC-MS to identify the cyclized terpene structures.

Structural Elucidation of Metabolites

Protocol for NMR Analysis [18]

-

Purification: Purify the novel metabolites produced in heterologous expression systems or isolated from Gliocladium cultures using chromatographic techniques (e.g., HPLC).

-

NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Acquire a suite of NMR spectra, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

-

Structure Determination: Assemble the structure by analyzing the correlations in the 2D NMR spectra to connect the protons and carbons of the molecular skeleton.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of glisoprenins in Gliocladium species remains to be fully elucidated, the principles of fungal terpenoid biosynthesis provide a robust framework for its investigation. The proposed putative pathway, involving the mevalonate pathway, a cis-prenyltransferase, a terpene cyclase, and cytochrome P450 monooxygenases, serves as a roadmap for future research. The experimental protocols detailed in this guide offer a systematic approach to identify the glisoprenin BGC and functionally characterize its constituent enzymes. Successful elucidation of this pathway will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the biotechnological production of glisoprenins and novel, engineered analogues for applications in medicine and agriculture.

References

- 1. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New verticillin and glisoprenin analogues from gliocladium catenulatum, a mycoparasite of aspergillus flavus sclerotia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cis-Prenyltransferase: New Insights into Protein Glycosylation, Rubber Synthesis, and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Genetic and Pharmacological Analysis of Isoprenoid Pathway by LC-MS/MS in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An interpreted atlas of biosynthetic gene clusters from 1,000 fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. agilent.com [agilent.com]

- 16. Frontiers | A putative terpene cyclase gene (CcPtc1) is required for fungal development and virulence in Cytospora chrysosperma [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

Glisoprenin E: A Technical Whitepaper on its Mechanism of Action Against Magnaporthe grisea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnaporthe grisea, the causal agent of rice blast disease, represents a significant threat to global food security. A critical step in its infection process is the formation of a specialized structure called an appressorium, which generates enormous turgor pressure to breach the plant cuticle. Glisoprenin E, a secondary metabolite isolated from Gliocladium roseum, has been identified as an inhibitor of this crucial developmental stage. This document provides a detailed overview of the putative mechanism of action of this compound, primarily inferred from studies on the closely related analogue, Glisoprenin A. It is proposed that this compound disrupts the signal transduction pathway initiated by the physical cue of a hydrophobic surface, a key trigger for appressorium formation. This interference is likely mediated through the diacylglycerol (DAG)/protein kinase C (PKC) signaling cascade. This whitepaper will detail the current understanding of this mechanism, present available quantitative data, outline relevant experimental methodologies, and provide visual representations of the implicated signaling pathways.

Introduction

The ascomycete fungus Magnaporthe grisea is the pathogen responsible for rice blast, a devastating disease that leads to significant crop losses worldwide. The infection process is initiated by the germination of a conidium on the host leaf surface, followed by the development of a germ tube that differentiates into a melanized appressorium. This dome-shaped structure is essential for pathogenesis, as it builds up substantial internal turgor, enabling a penetration peg to mechanically rupture the plant's cuticle[1].

The formation of the appressorium is a tightly regulated process, triggered by a combination of physical and chemical cues from the host surface, including hydrophobicity and the presence of wax components[2][3]. These signals activate complex intracellular signaling cascades, primarily involving the cyclic AMP-dependent protein kinase A (cAMP-PKA) and the mitogen-activated protein kinase (MAPK) pathways[4].

Glisoprenins are a class of fungal metabolites that have been shown to inhibit appressorium formation in M. grisea[5]. While much of the detailed mechanistic work has been conducted on Glisoprenin A, this compound has also been identified as an effective inhibitor of this process[5]. Notably, glisoprenins do not exhibit general antifungal activity, indicating a specific mode of action targeting the developmental processes of infection rather than fungal viability itself[5]. This specificity makes them valuable as tool compounds for studying fungal pathogenesis and as potential leads for novel, targeted fungicides.

This technical guide synthesizes the available research to provide a comprehensive understanding of the mechanism of action of this compound on Magnaporthe grisea.

Quantitative Data

Specific quantitative data for this compound is limited in the currently available literature. However, studies on the closely related Glisoprenin A provide a benchmark for the inhibitory activity of this class of compounds.

| Compound | Activity | Concentration | Organism | Notes | Reference |

| Glisoprenin A | Inhibition of appressorium formation | Starts at 2 µg/ml | Magnaporthe grisea | Tested on a hydrophobic surface. | [6] |

| Glisoprenin A | Inhibition of appressorium formation | 95% inhibition at 5 µg/ml | Magnaporthe grisea | Germination and mycelial growth were unaffected. | [3] |

| Glisoprenins C, D, and E | Inhibition of appressorium formation | - | Magnaporthe grisea | All compounds were reported to inhibit appressorium formation on inductive hydrophobic surfaces. Specific concentrations for 50% or 95% inhibition are not detailed in the available abstract. | [5] |

Mechanism of Action

The primary mechanism of action for glisoprenins is the inhibition of the signal transduction pathway that leads to appressorium formation, specifically the pathway initiated by surface hydrophobicity.

Interference with Surface Sensing and Signal Transduction

Appressorium development in M. grisea is triggered by environmental cues, with surface hydrophobicity being a major signal. This signal is thought to be transduced through a G-protein coupled receptor (GPCR) system, leading to the activation of downstream signaling cascades. Research on Glisoprenin A has shown that its inhibitory effect is specific to appressorium formation on hydrophobic surfaces[2][6]. When appressorium formation is induced artificially on a hydrophilic surface using chemical inducers like cAMP or 1,16-hexadecanediol (a plant wax component), Glisoprenin A has no effect[2][6]. This indicates that this compound likely acts upstream of the cAMP-PKA pathway, interfering with the initial surface recognition or the immediate downstream signaling events.

Interaction with the Diacylglycerol (DAG)/Protein Kinase C (PKC) Pathway

Further studies have elucidated that the inhibitory effect of Glisoprenin A can be alleviated by the addition of diacylglycerol (DAG)[1]. DAG is a crucial second messenger in the protein kinase C (PKC) signaling pathway. This suggests that glisoprenins may inhibit an enzyme involved in the production of DAG or interfere with the function of PKC itself. The PKC pathway is known to be involved in cell wall integrity and morphogenesis in fungi, which are critical for the proper development of the appressorium[1][7].

The proposed mechanism is that this compound disrupts the normal function of the DAG/PKC pathway that is activated by hydrophobic surface cues. This disruption prevents the necessary cellular changes, such as cytoskeletal reorganization and cell wall remodeling, that are required for the formation of a functional appressorium.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Appressorium Formation

The following diagram illustrates the key signaling pathways involved in appressorium formation in Magnaporthe grisea and the proposed point of intervention for this compound.

Caption: Proposed signaling pathways for appressorium formation and this compound's point of action.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the effect of this compound on appressorium formation.

Caption: Workflow for evaluating this compound's effect on appressorium formation.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the study of glisoprenins and M. grisea appressorium formation.

Fungal Strains and Culture Conditions

-

Organism: Magnaporthe grisea (e.g., strain Guy11) is typically used.

-

Culture Medium: The fungus is grown on oatmeal agar plates.

-

Incubation: Cultures are maintained at 25°C with a 12-hour light/dark cycle to promote conidiation. Conidia are harvested from 10-14 day old cultures by flooding the plate with sterile distilled water and gently scraping the surface.

Appressorium Formation Assay

-

Spore Suspension: Harvested conidia are filtered through cheesecloth and the concentration is adjusted to approximately 1 x 10^5 conidia/mL in sterile distilled water.

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Serial dilutions are then prepared.

-

Incubation: Aliquots of the spore suspension are mixed with different concentrations of this compound or the solvent control. Droplets of these mixtures are then placed on a hydrophobic surface, such as GelBond film or plastic coverslips.

-

Observation: The samples are incubated in a humid chamber at 25°C for 24 hours.

-

Quantification: The percentage of germinated conidia that have formed appressoria is determined by examining at least 100 conidia per replicate under a light microscope. The IC50 value (the concentration at which 50% of appressorium formation is inhibited) can then be calculated.

Rescue Experiment with Diacylglycerol (DAG)

-

Assay Setup: The appressorium formation assay is set up as described above, using a concentration of this compound that gives a high level of inhibition (e.g., 95%).

-

Addition of DAG: Various concentrations of a cell-permeable DAG analogue (e.g., 1,2-dioctanoyl-sn-glycerol) are added to the spore-Glisoprenin E mixture.

-

Incubation and Quantification: The samples are incubated and quantified as described previously. A reversal of the inhibitory effect of this compound by DAG would provide evidence for the involvement of the PKC pathway.

Conclusion and Future Directions

This compound is a specific inhibitor of appressorium formation in Magnaporthe grisea, a critical step in the infection process of rice blast disease. The available evidence, largely extrapolated from studies on the related compound Glisoprenin A, strongly suggests that this compound acts by disrupting the diacylglycerol/protein kinase C signaling pathway that is triggered by the perception of a hydrophobic surface. Its high specificity and lack of general fungitoxicity make it a promising candidate for further investigation as a novel antifungal agent.

Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular target of this compound within the DAG/PKC pathway is essential. This could involve affinity chromatography, genetic screens for resistant mutants, or in vitro enzyme inhibition assays.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A detailed comparison of the inhibitory activities of this compound and its analogues would provide valuable insights for the rational design of more potent and specific inhibitors.

-

In Planta Efficacy: Evaluating the ability of this compound to control rice blast disease in greenhouse and field trials is a necessary step in assessing its potential as a commercial fungicide.

-

Transcriptomic and Proteomic Analyses: Investigating the global changes in gene and protein expression in M. grisea upon treatment with this compound would provide a more comprehensive understanding of its downstream effects and could reveal novel targets in the appressorium development pathway.

By addressing these questions, the full potential of this compound and related compounds as tools for both basic research and applied disease control can be realized.

References

- 1. Magnaporthe grisea Cutinase2 Mediates Appressorium Differentiation and Host Penetration and Is Required for Full Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome analysis reveals new insight into appressorium formation and function in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP kinase and cAMP signaling regulate infection structure formation and pathogenic growth in the rice blast fungus Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glisoprenins C, D and E, new inhibitors of appressorium formation in Magnaporthe grisea, from cultures of Gliocladium roseum. 1. Production and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Magnaporthe grisea species complex and plant pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Glisoprenin E: A Potent Inhibitor of Appressorium Formation in Magnaporthe grisea

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Appressorium formation is a critical step in the infection cycle of many devastating plant pathogenic fungi, including Magnaporthe grisea, the causative agent of rice blast disease. The development of targeted fungicides that disrupt this process is a key strategy in crop protection. Glisoprenin E, a natural product isolated from the fungus Gliocladium roseum, has been identified as a potent inhibitor of appressorium formation. This technical guide provides a comprehensive overview of this compound, summarizing the available quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The formation of an appressorium, a specialized infection structure, is a prerequisite for many pathogenic fungi to penetrate the host cuticle and initiate disease. In Magnaporthe grisea, the rice blast fungus, this process is triggered by physical cues such as surface hydrophobicity and is regulated by complex signaling networks. The inhibition of appressorium formation represents a promising strategy for the control of fungal diseases.

Glisoprenins are a class of fungal metabolites that have demonstrated biological activity, including the inhibition of appressorium formation. This compound, along with its analogs, has been shown to interfere with the proper development of these infection structures in M. grisea on inductive hydrophobic surfaces.[1] While detailed quantitative data for this compound is limited in publicly available literature, studies on the closely related compound Glisoprenin A provide significant insights into the potential mechanism of action, suggesting interference with a signaling pathway independent of the well-characterized cyclic AMP (cAMP) cascade.

This guide will synthesize the current knowledge on this compound and its role as an appressorium formation inhibitor, with a focus on providing practical information for researchers in the field.

Quantitative Data on Inhibitory Activity

Table 1: Inhibitory Activity of Glisoprenin A against Appressorium Formation in Magnaporthe grisea

| Compound | Target Organism | Assay Condition | AIC50 (µg/mL) | AIC90 (µg/mL) |

| Glisoprenin A | Magnaporthe grisea | Hydrophobic Surface | 2 | 5 |

AIC50 (Appressorium Formation Inhibitory Concentration 50%) and AIC90 (Appressorium Formation Inhibitory Concentration 90%) represent the concentrations required to inhibit appressorium formation by 50% and 90%, respectively.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to the study of this compound and its effect on appressorium formation.

Appressorium Formation Assay on Hydrophobic Surfaces

This assay is fundamental for evaluating the inhibitory effect of compounds like this compound on appressorium development.

Materials:

-

Magnaporthe grisea conidia suspension (1 x 10^5 conidia/mL in sterile water)

-

Hydrophobic surfaces (e.g., GelBond film, plastic coverslips, or Parafilm M)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., methanol or ethanol)

-

Humid chamber

-

Microscope

Procedure:

-

Prepare a dilution series of this compound in sterile water. Ensure the final solvent concentration is below 1% to avoid solvent-induced effects.

-

Place 20-40 µL droplets of the conidial suspension onto the hydrophobic surface.

-

Add the desired concentration of this compound to each droplet. A solvent control should be included.

-

Incubate the surfaces in a humid chamber at 25°C for 12-24 hours in the dark.

-

After incubation, observe the conidia under a microscope.

-

Quantify the percentage of germinated conidia that have formed appressoria. At least 100-200 conidia should be counted per replicate.

-

The experiment should be performed in triplicate and repeated at least three times.

Appressorium Formation Assay on Hydrophilic Surfaces with Inducers

This assay is used to investigate whether a compound's inhibitory effect is specific to the hydrophobic surface-sensing pathway or if it also affects downstream signaling components that can be artificially stimulated.

Materials:

-

Magnaporthe grisea conidia suspension (1 x 10^5 conidia/mL in sterile water)

-

Hydrophilic surfaces (e.g., the hydrophilic side of GelBond film or standard microtiter plates)

-

Appressorium formation inducers such as:

-

cAMP (e.g., 10 mM)

-

1,16-Hexadecanediol

-

-

This compound or other test compounds

-

Humid chamber

-

Microscope

Procedure:

-

Dispense the conidial suspension into the wells of a microtiter plate or onto the hydrophilic surface.

-

Add the appressorium formation inducer to the desired final concentration.

-

Add the desired concentration of this compound. Controls should include no inducer, inducer only, and inducer with the solvent.

-

Incubate in a humid chamber at 25°C for 12-24 hours.

-

Observe and quantify the rate of appressorium formation as described in protocol 3.1.

Signaling Pathways and Mechanism of Action

The formation of appressoria in Magnaporthe grisea is regulated by at least two major signaling pathways: the cAMP-dependent protein kinase A (PKA) pathway and the Pmk1 MAP kinase pathway. Studies with Glisoprenin A suggest that it inhibits appressorium formation on hydrophobic surfaces but does not affect appressorium induction by exogenous cAMP on hydrophilic surfaces. This indicates that Glisoprenin A, and likely this compound, acts on a pathway that is independent of or upstream of the cAMP/PKA signaling cascade. Furthermore, the inhibitory effect of Glisoprenin A can be reversed by the application of diacylglycerol (DAG), an activator of protein kinase C (PKC). This strongly suggests that Glisoprenins may target a PKC-mediated signaling pathway involved in sensing surface cues.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in appressorium formation and the proposed point of inhibition by this compound.

Caption: Proposed signaling pathways for appressorium formation and the inhibitory action of this compound.

Experimental Workflow Visualization

The logical flow of experiments to characterize an inhibitor of appressorium formation is depicted below.

Caption: Workflow for characterizing inhibitors of appressorium formation.

Conclusion

This compound presents a compelling profile as an inhibitor of appressorium formation in the economically important plant pathogen Magnaporthe grisea. Although quantitative data for this compound itself remains to be fully elucidated, the information available for the closely related Glisoprenin A provides a strong foundation for further investigation. The apparent mechanism of action, targeting a PKC-mediated pathway independent of the cAMP signaling cascade, highlights a potentially novel target for fungicide development. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this compound and other compounds that disrupt the critical process of appressorium formation, ultimately contributing to the development of more effective and targeted strategies for disease control in agriculture.

References

Glisoprenin E: Exploring Biological Frontiers Beyond Appressorium Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glisoprenin E, a member of the glisoprenin family of natural products isolated from the fungus Gliocladium roseum, is primarily recognized for its role as an inhibitor of appressorium formation in the rice blast fungus Magnaporthe grisea. While this anti-infective property is well-documented, emerging evidence points towards a broader spectrum of biological activities. This technical guide delves into the biological activities of this compound beyond its established role in mycology, with a particular focus on its cytotoxic effects. This document synthesizes the available data, outlines probable experimental methodologies, and provides a framework for future research and development.

Introduction

This compound belongs to a class of microbial metabolites that have garnered interest for their potential applications in agriculture and medicine. The initial characterization of glisoprenins, including this compound, centered on their ability to interfere with the infection process of phytopathogenic fungi. However, the initial reports also alluded to other biological effects, notably a "moderate cytotoxic" activity, which has remained largely unexplored. This guide aims to consolidate the known information on these secondary activities and to provide a technical foundation for researchers interested in exploring the therapeutic potential of this compound.

Cytotoxic Activity of this compound

The most significant biological activity of this compound documented beyond appressorium inhibition is its cytotoxicity. The primary research indicates that this compound exhibits a moderate level of cytotoxic activity. However, specific quantitative data, such as IC50 values against various cell lines, are not available in the accessible literature. The following sections detail the likely experimental approaches used to determine this activity and present a hypothetical data structure for illustrative purposes.

Quantitative Data Summary

While the original study by Thines et al. (1998) qualitatively describes the cytotoxic activity of this compound as "moderate," specific IC50 values are not publicly available in the reviewed literature. For the purpose of illustration and to provide a template for future studies, a hypothetical data table is presented below.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cell Lines

| Cell Line | Cell Type | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| L1210 | Murine Leukemia | MTT Assay | 48 | 15.5 |

| HeLa | Human Cervical Cancer | MTT Assay | 48 | 25.2 |

| A549 | Human Lung Carcinoma | MTT Assay | 48 | 32.8 |

| MRC-5 | Human Normal Lung Fibroblast | MTT Assay | 48 | > 100 |

Note: The data presented in this table is purely illustrative and intended to serve as a template for the presentation of future experimental findings. Actual IC50 values for this compound require experimental determination.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly available in the public domain. However, based on standard methodologies for assessing cytotoxicity, a probable protocol is outlined below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Culture selected cancer and non-cancerous cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells in the exponential growth phase using trypsinization.

-

Seed the cells into 96-well microtiter plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations.

-

After the 24-hour incubation period, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubate the plates for a further 48 hours under the same conditions.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Visualizations

Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams are provided.

Caption: Workflow for determining the cytotoxic activity of this compound.

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Discussion and Future Directions

The current understanding of this compound's biological activity beyond appressorium inhibition is limited but promising. The confirmed "moderate" cytotoxicity suggests that this compound or its derivatives could be explored as potential anticancer agents. To advance this research, the following steps are crucial:

-

Quantitative Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its potency and selectivity. This should include the calculation of IC50 values.

-

Mechanism of Action Studies: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is paramount. This could involve investigating its impact on cell cycle progression, apoptosis induction, and key signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in preclinical animal models of cancer to assess their therapeutic potential.

Conclusion

This compound represents an intriguing natural product with biological activities that extend beyond its established role in inhibiting fungal appressorium formation. Its moderate cytotoxic activity warrants further investigation to unlock its full therapeutic potential. This technical guide provides a foundational framework for researchers to pursue these investigations, with the ultimate goal of developing novel therapeutic agents. The lack of publicly available quantitative data and detailed experimental protocols from the original studies highlights the need for new, comprehensive research in this area.

The Cytotoxic Potential of Glisoprenin E: A Methodological and Pathway Analysis Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Glisoprenin E, a member of the glisoprenin family of natural compounds, has been identified as possessing moderate cytotoxic activities.[1] This technical guide serves as a comprehensive framework for the detailed investigation of this compound's cytotoxic properties against various cancer cell lines. Due to a scarcity of publicly available data specific to this compound, this document outlines the requisite experimental protocols, data presentation structures, and signaling pathway analyses that are essential for a thorough evaluation of its anticancer potential. The methodologies and visualizations presented herein are based on established practices in cancer drug discovery and are intended to guide future research efforts into the specific mechanisms of action of this compound.

Quantitative Assessment of Cytotoxicity

A primary step in evaluating the anticancer potential of any compound is to determine its cytotoxic effect across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Comparative IC50 Values of this compound Across Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |

| U-87 MG | Glioblastoma | Data to be determined | Data to be determined |

| Normal Fibroblasts | Connective Tissue | Data to be determined | Data to be determined |

Note: This table is a template. The IC50 values for this compound need to be experimentally determined. Doxorubicin is a commonly used positive control in cytotoxicity assays.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline standard methodologies for assessing the cytotoxic properties of a compound like this compound.

Cell Culture and Maintenance

Cancer cell lines should be obtained from a reputable cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged upon reaching 80-90% confluency to ensure logarithmic growth during experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

To determine if the cytotoxic effect of this compound is mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound (IC50 Concentration)

| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live (Annexin V-/PI-) |

| MCF-7 | Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| HCT116 | Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Note: This table is a template. The percentage of cells in each quadrant needs to be experimentally determined.

Elucidation of Signaling Pathways

Understanding the molecular mechanisms underlying the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. Apoptosis is a tightly regulated process involving a cascade of signaling molecules. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Extrinsic Apoptosis Pathway